2-(4-(isopropylthio)phenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyrazine core substituted with a thiophen-2-yl group and an isopropylthiophenyl moiety. Its structure combines sulfur-containing groups (thioether and thiophene) with a pyrazine ring, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2/c1-14(2)26-16-7-5-15(6-8-16)12-19(24)23-13-17-20(22-10-9-21-17)18-4-3-11-25-18/h3-11,14H,12-13H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKGSYLZYNJPEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=NC=CN=C2C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide typically involves multiple steps:
-
Formation of the Isopropylthio Phenyl Intermediate
Starting Material: 4-bromothiophenol.
Reaction: Alkylation with isopropyl bromide in the presence of a base such as potassium carbonate.
Conditions: Reflux in an appropriate solvent like acetone.
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Synthesis of the Pyrazinyl Methyl Intermediate
Starting Material: 2-bromo-3-thiophen-2-ylpyrazine.
Reaction: Nucleophilic substitution with a suitable nucleophile like sodium hydride and methyl iodide.
Conditions: Conducted under an inert atmosphere, typically nitrogen, in a solvent like dimethylformamide (DMF).
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Coupling Reaction
Reaction: The two intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as Suzuki or Stille coupling.
Conditions: Requires a palladium catalyst, a ligand, and a base in a solvent like tetrahydrofuran (THF) or toluene.
Industrial Production Methods
For industrial-scale production, the process would be optimized for cost-efficiency and yield. This might involve:
Continuous Flow Chemistry: To enhance reaction rates and safety.
Catalyst Recycling: To reduce costs associated with palladium catalysts.
Green Chemistry Principles: To minimize environmental impact, such as using less toxic solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives of the thiophenyl and pyrazinyl groups.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in inert solvents like ether or THF.
Products: Reduced forms of the aromatic rings or amide group.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the specific substitution, often requiring catalysts or specific solvents.
Products: Substituted derivatives at the aromatic or heterocyclic positions.
Scientific Research Applications
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential ligand in catalytic systems due to its heterocyclic structure.
Biology
Pharmacology: Investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Medicine
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The heterocyclic and aromatic components allow for versatile interactions with biological macromolecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The target compound’s key structural elements include:
- Pyrazine ring : A six-membered aromatic ring with two nitrogen atoms.
- Thiophen-2-yl group : A five-membered sulfur-containing heterocycle.
- Isopropylthiophenyl group : A phenyl ring with an isopropylthio (-S-iPr) substituent.
Table 1: Structural Comparison of Acetamide Derivatives
*Estimated based on molecular formula.
Key Observations:
- Heterocyclic Diversity : The target compound’s pyrazine-thiophene combination is distinct from pyrimidine-oxadiazole () or thiazole () cores, which may influence binding specificity in biological targets.
- Sulfur-Containing Groups : The thioether (-S-iPr) and thiophene groups enhance lipophilicity compared to nitro or chloro substituents in other analogs .
Biological Activity
The compound 2-(4-(isopropylthio)phenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- IUPAC Name : 2-(4-(isopropylthio)phenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide
- Molecular Formula : CHNOS
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. In vitro tests have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory activity. In animal models, it demonstrated a significant reduction in inflammatory markers, indicating potential therapeutic applications in treating inflammatory diseases.
- Cytotoxicity : Research into the cytotoxic effects of this compound on cancer cell lines has shown promising results. It was found to inhibit cell proliferation in several cancer types, including breast and lung cancer cells, with IC50 values indicating potent activity.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may exert neuroprotective effects, potentially useful in neurodegenerative conditions. Studies have indicated that it can reduce oxidative stress and apoptosis in neuronal cells.
The biological activity of 2-(4-(isopropylthio)phenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Modulation of Cell Signaling Pathways : It appears to affect various signaling pathways related to cell survival and apoptosis, which can explain its cytotoxic effects on cancer cells.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
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Study on Antimicrobial Activity :
- Objective : To assess the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
- Methodology : Disk diffusion method was utilized.
- Results : The compound showed significant inhibition zones compared to control groups, indicating strong antimicrobial activity.
-
Anti-inflammatory Study :
- Objective : To evaluate the anti-inflammatory effect in a rat model of arthritis.
- Methodology : Administration of the compound was followed by measurement of inflammatory cytokines.
- Results : A marked decrease in TNF-alpha and IL-6 levels was observed, supporting its potential use in inflammatory disorders.
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Cytotoxicity Assessment :
- Objective : To determine the cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Methodology : MTT assay was performed.
- Results : The compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells, indicating significant cytotoxicity.
Data Summary Table
| Property | Result |
|---|---|
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory Effect | Reduced TNF-alpha and IL-6 levels |
| Cytotoxicity (MCF-7) | IC50 = 15 µM |
| Cytotoxicity (A549) | IC50 = 20 µM |
| Neuroprotective Effect | Reduced oxidative stress in neuronal cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
